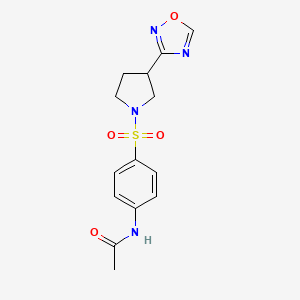
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science.
Applications De Recherche Scientifique
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Agricultural Science: It has been evaluated for its nematicidal activity against plant-parasitic nematodes, showing promising results in controlling nematode populations.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles , which are known to interact with a variety of biological targets.
Mode of Action
Generally, 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target’s function . The exact interaction between this compound and its target would depend on the specific nature of the target.
Biochemical Pathways
Without specific information about the compound’s target, it’s challenging to summarize the affected biochemical pathways. 1,2,4-oxadiazoles have been found to influence a variety of pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
1,2,4-oxadiazoles are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would depend on its specific chemical structure and the body’s enzymatic processes.
Result of Action
Based on the known effects of 1,2,4-oxadiazoles, it could potentially have anti-inflammatory, anticancer, or antibacterial effects .
Méthodes De Préparation
The synthesis of N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions. The sulfonyl group is added through sulfonation reactions, and finally, the acetamide group is attached using acylation reactions .
Analyse Des Réactions Chimiques
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Comparaison Avec Des Composés Similaires
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can be compared with other 1,2,4-oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups are known for their role as enzyme inhibitors and their use in pharmaceuticals.
Pyrrolidine Derivatives: These compounds are studied for their potential in treating neurological disorders and as intermediates in organic synthesis.
Propriétés
IUPAC Name |
N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(20,21)18-7-6-11(8-18)14-15-9-22-17-14/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZZDFUVWSXVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
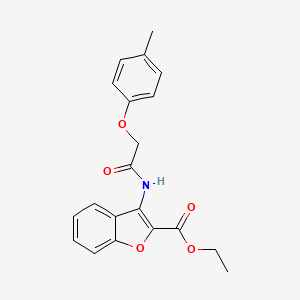
![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
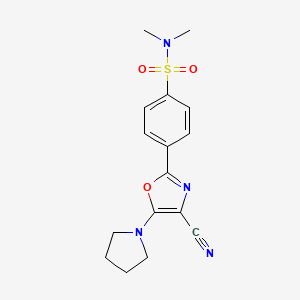
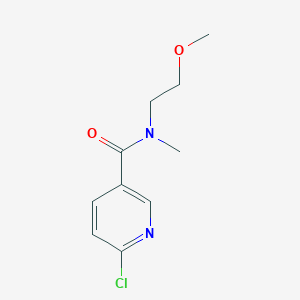
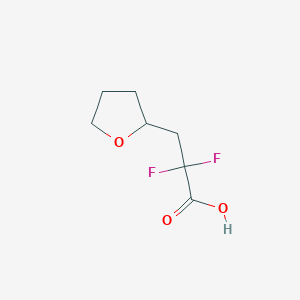
![N-(2-carbamoylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)
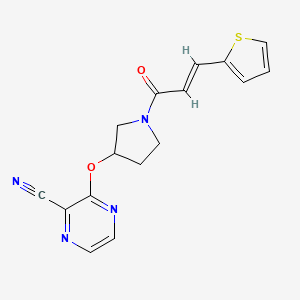
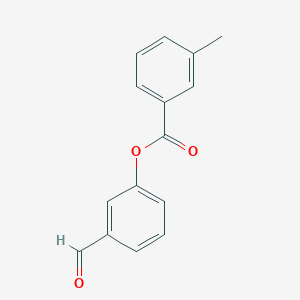
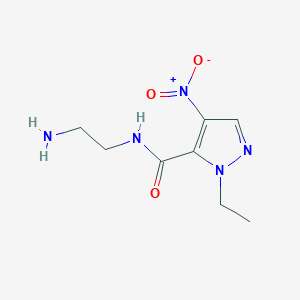

![1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2507017.png)
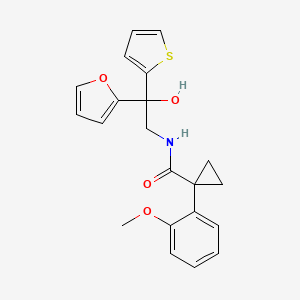
![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
